5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole
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Overview
Description
5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole is an organic compound with a complex structure that includes a tetrazole ring, a phenyl group, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole typically involves the reaction of 2,4-dichlorophenol with chloromethyl methyl ether to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with phenyl magnesium bromide to introduce the phenyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or disrupt cellular processes by binding to specific proteins. The dichlorophenoxy moiety is known to interfere with cellular respiration and energy production, while the tetrazole ring can interact with nucleic acids and proteins, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole
- 5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- 2-(2H-tetrazol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 3-(2H-tetrazol-5-yl)benzaldehyde
Uniqueness
5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole is unique due to its combination of a tetrazole ring and a dichlorophenoxy moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit potent biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O/c15-10-6-7-13(12(16)8-10)21-9-14-17-18-19-20(14)11-4-2-1-3-5-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYDSAZUMIPRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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